molecular formula C20H22N2O3 B4651567 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No.: B4651567
M. Wt: 338.4 g/mol
InChI Key: MDRAFKUUIZUFEP-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a morpholine ring attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4-dimethylbenzoic acid with an appropriate amine, such as aniline, under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with morpholine in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate.

    Final Coupling: The final step involves coupling the morpholine-substituted benzamide with 4-(4-morpholinylcarbonyl)phenyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reactants in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide
  • 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide

Uniqueness

3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

3,4-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-3-4-17(13-15(14)2)19(23)21-18-7-5-16(6-8-18)20(24)22-9-11-25-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRAFKUUIZUFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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